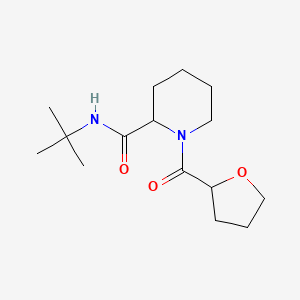
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide involves the inhibition of certain enzymes that are involved in various physiological processes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which has potential therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase with high potency. In addition, this compound has been shown to have low toxicity in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, this compound has a high potency as an inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide. One potential direction is the development of this compound as a therapeutic agent for diseases such as Alzheimer's, cancer, and diabetes. Another potential direction is the investigation of the structure-activity relationship of this compound to develop more potent inhibitors of acetylcholinesterase. In addition, the use of this compound as a drug delivery agent could be explored further. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide involves the reaction between tert-butyl 4-oxopiperidine-1-carboxylate and 2-bromoacetyl oxolane in the presence of a base. The reaction yields this compound as a white solid with a high yield. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes that are implicated in diseases such as cancer, Alzheimer's, and diabetes. In addition, this compound has shown potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-tert-butyl-1-(oxolane-2-carbonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)16-13(18)11-7-4-5-9-17(11)14(19)12-8-6-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGYIYPGAIDLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
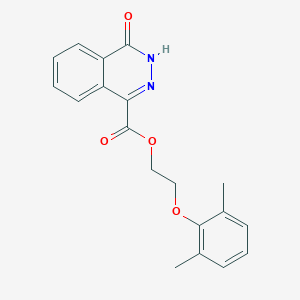
![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
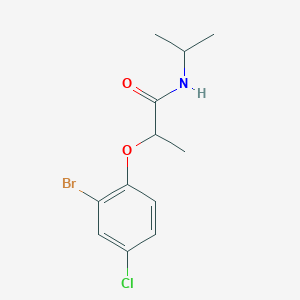
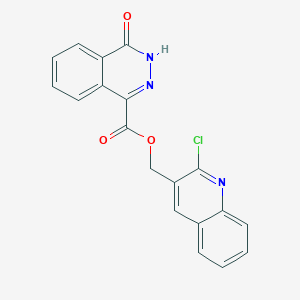
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
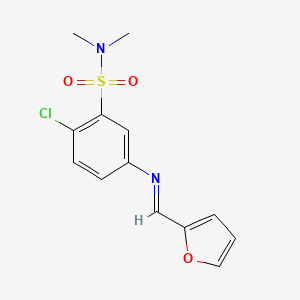
![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)